molecular formula C12H18O3 B14294520 3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one CAS No. 114191-88-7

3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one

Cat. No.: B14294520
CAS No.: 114191-88-7
M. Wt: 210.27 g/mol
InChI Key: JZGLIGKICIEGIG-UHFFFAOYSA-N
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Description

3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one is a heterocyclic organic compound belonging to the class of 2H-pyran-2-ones. This compound is characterized by its unique structure, which includes a pyran ring with various substituents such as ethyl, hydroxy, and propyl groups. Compounds in this class are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the condensation of acetoacetic esters with aldehydes in the presence of a base such as sodium hydride or n-butyllithium, followed by subsequent oxidation . Another method involves the use of intermolecular hetero-Diels–Alder reactions between vinylidene Meldrum’s acids and dialkyl acetylenedicarboxylates in the presence of simple alcohols at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyran derivatives.

    Substitution: The ethyl and propyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, dihydropyran derivatives, and various substituted pyran-2-ones.

Mechanism of Action

The mechanism of action of 3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its biological activity by forming hydrogen bonds with target molecules. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-diethyl-4-hydroxy-6-propyl-2H-pyran-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.

Properties

CAS No.

114191-88-7

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3,5-diethyl-4-hydroxy-6-propylpyran-2-one

InChI

InChI=1S/C12H18O3/c1-4-7-10-8(5-2)11(13)9(6-3)12(14)15-10/h13H,4-7H2,1-3H3

InChI Key

JZGLIGKICIEGIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C(=O)O1)CC)O)CC

Origin of Product

United States

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